Direct Head-to-Head Randomized Controlled Trial: Comparable Efficacy, Divergent Immunogenicity
A double-blind, randomized, parallel trial compared alglucerase (n=15) to imiglucerase (n=15) at 60 U/kg every 2 weeks for 9 months. While no significant difference was found in efficacy endpoints (hemoglobin, platelets, organ volumes) [1], the incidence of IgG antibody formation was greater in the alglucerase group (40% or 6/15 patients) than in the imiglucerase group (20% or 3/15 patients) [1].
| Evidence Dimension | Incidence of IgG antibody formation |
|---|---|
| Target Compound Data | 40% (6 of 15 patients) |
| Comparator Or Baseline | Imiglucerase: 20% (3 of 15 patients) |
| Quantified Difference | 2-fold higher incidence |
| Conditions | Double-blind, randomized, parallel trial; 60 U/kg infusion every 2 weeks for 9 months; n=30 patients with Type 1 Gaucher disease |
Why This Matters
Higher immunogenicity can complicate long-term treatment, impact enzyme activity, and is a critical variable in preclinical and clinical research design.
- [1] Grabowski GA, et al. Enzyme therapy in type 1 Gaucher disease: comparative efficacy of mannose-terminated glucocerebrosidase from natural and recombinant sources. Ann Intern Med. 1995;122(1):33-39. View Source
